Guanidine, [3-(1-methyl-5-oxo-2-thioxo-4-imidazolidinyl)propyl]-
CAS No.: 5174-77-6
Cat. No.: VC15810451
Molecular Formula: C8H15N5OS
Molecular Weight: 229.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 5174-77-6 |
|---|---|
| Molecular Formula | C8H15N5OS |
| Molecular Weight | 229.31 g/mol |
| IUPAC Name | 2-[3-(1-methyl-5-oxo-2-sulfanylideneimidazolidin-4-yl)propyl]guanidine |
| Standard InChI | InChI=1S/C8H15N5OS/c1-13-6(14)5(12-8(13)15)3-2-4-11-7(9)10/h5H,2-4H2,1H3,(H,12,15)(H4,9,10,11) |
| Standard InChI Key | HVQMGDOUFZWEGL-UHFFFAOYSA-N |
| Canonical SMILES | CN1C(=O)C(NC1=S)CCCN=C(N)N |
Introduction
Chemical Identity and Structural Features
Molecular Composition
Guanidine, [3-(1-methyl-5-oxo-2-thioxo-4-imidazolidinyl)propyl]- belongs to the guanidine family, renowned for their strong basicity and biological activity. Its molecular structure integrates two heterocyclic systems: a guanidine moiety and a 1-methyl-5-oxo-2-thioxo-4-imidazolidinyl group, connected via a three-carbon propyl chain. Table 1 summarizes its core chemical identifiers.
Table 1: Key Chemical Identifiers
| Property | Value |
|---|---|
| CAS Registry Number | 5174-77-6 |
| Molecular Formula | C₈H₁₅N₅OS |
| Molecular Weight | 229.31 g/mol |
| IUPAC Name | [3-(1-Methyl-5-oxo-2-thioxo-4-imidazolidinyl)propyl]guanidine |
Structural Analysis
The imidazolidine ring in this compound features a ketone (5-oxo) and thione (2-thioxo) group, which introduce electron-withdrawing effects that modulate the ring’s reactivity. The guanidine group, a strong base with a pKa ~13.6, likely participates in hydrogen bonding and ionic interactions, a trait shared with pharmacologically active guanidine derivatives such as those described in cardiovascular drug patents . The propyl linker provides conformational flexibility, enabling interactions with hydrophobic pockets in biological targets .
Synthetic Pathways and Methodological Considerations
Biginelli Reaction as a Synthetic Platform
While no direct synthesis route for this compound is documented, analogous guanidine-containing heterocycles are synthesized via multicomponent reactions like the Biginelli reaction. For example, 2-imino-5-carboxy-3,4-dihydropyrimidines—structurally related to the imidazolidinyl component here—are prepared using triazone-protected guanidines or pyrazole carboxamidines in Biginelli reactions . These methods involve:
-
Condensation: A β-ketoester, aldehyde, and guanidine precursor react under acidic conditions to form a dihydropyrimidine core.
-
Deprotection: Acidic cleavage of protecting groups (e.g., triazone) yields the free guanidine .
Challenges in Guanidine Functionalization
The synthesis of guanidine derivatives often faces hurdles such as low aminolysis efficiency and harsh deprotection conditions. For instance, Boc-protected intermediates require prolonged heating (70°C for 45 hours) for aminolysis, with conversions below 10% in some cases . These limitations suggest that synthesizing [3-(1-methyl-5-oxo-2-thioxo-4-imidazolidinyl)propyl]guanidine may necessitate optimized protocols to preserve the thioxo and ketone functionalities during deprotection.
Physicochemical and Spectroscopic Properties
Spectroscopic Characterization
Although experimental spectral data are unavailable, theoretical analyses predict:
-
IR Spectroscopy: Strong absorption bands at 1650–1700 cm⁻¹ (C=O stretch), 1250–1300 cm⁻¹ (C=S stretch), and 3300–3500 cm⁻¹ (N-H stretches from guanidine) .
-
NMR Spectroscopy: Distinct signals for the methyl group (~δ 1.5 ppm in ¹H NMR), imidazolidine protons (~δ 3.0–4.0 ppm), and guanidine protons (~δ 6.5–7.5 ppm).
Research Gaps and Future Directions
Underexplored Pharmacokinetics
No data exist on this compound’s absorption, distribution, metabolism, or excretion (ADME). Computational models predict moderate blood-brain barrier permeability due to its molecular weight (<500 Da) and logP ~1.2, but in vivo studies are essential.
Synthetic Optimization
Current methods for analogous guanidines rely on harsh deprotection steps (e.g., strong acids), which may degrade the thioxo group . Developing milder deprotection strategies, such as enzymatic cleavage or photolabile protecting groups, could improve yields.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume